molecular formula C8H13NS B14739385 1-Thia-4-azaspiro[4.5]dec-3-ene CAS No. 4704-64-7

1-Thia-4-azaspiro[4.5]dec-3-ene

Cat. No.: B14739385
CAS No.: 4704-64-7
M. Wt: 155.26 g/mol
InChI Key: DVEAJTOXMOROQI-UHFFFAOYSA-N
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Description

1-Thia-4-azaspiro[4.5]dec-3-ene is a heterocyclic compound characterized by a spirocyclic framework combining a thiazolidine ring (containing sulfur and nitrogen) and a cyclohexane ring. Its unique spiro architecture imparts conformational rigidity, making it a valuable scaffold in medicinal chemistry for targeting diverse biological pathways. The compound’s synthesis typically involves multicomponent reactions, such as the condensation of ketones, aromatic amines, and mercaptoacetic acid in dry benzene, yielding derivatives with substituents at the C-2, C-3, and C-8 positions . Key applications include anticancer and antiviral activities, with structural modifications (e.g., fluorophenyl, acetylated sugar, or trifluoromethyl groups) significantly influencing bioactivity .

Properties

CAS No.

4704-64-7

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

1-thia-4-azaspiro[4.5]dec-3-ene

InChI

InChI=1S/C8H13NS/c1-2-4-8(5-3-1)9-6-7-10-8/h6H,1-5,7H2

InChI Key

DVEAJTOXMOROQI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N=CCS2

Origin of Product

United States

Preparation Methods

Traditional Cyclocondensation Methods

The foundational synthesis of 1-thia-4-azaspiro[4.5]decan-3-one, a precursor to dec-3-ene derivatives, involves a three-component cyclocondensation reaction. Cyclohexanone, thioglycolic acid, and ammonium carbonate react under reflux to form the spirocyclic core (3 ) (Scheme 1). This method yields the ketone intermediate, which is subsequently functionalized to introduce the double bond characteristic of dec-3-ene analogs.

DBSNa-Catalyzed Condensation for 2-Arylidene Derivatives

A breakthrough in synthesizing 2-arylidene-1-thia-4-azaspiro[4.5]dec-3-ones (5a–f ) was achieved using sodium dodecylbenzene sulfonate (DBSNa) as a surfactant catalyst. This method introduces exocyclic double bonds via condensation of the spirocyclic ketone (3 ) with aromatic aldehydes (4a–f ) in acetic acid at room temperature (Scheme 2).

Catalytic Efficiency and Solvent Effects

DBSNa (20 mol%) in acetic acid enables rapid reactions (40–70 minutes) with yields ranging from 87% to 98% (Table 1). Comparative studies revealed inferior performance in ethanol or methanol (61–66% yields), highlighting acetic acid’s role in protonating intermediates and stabilizing transition states.

Table 1: Synthesis of 2-Arylidene Derivatives Using DBSNa
Entry Product Aromatic Aldehyde Time (min) Yield (%)
1 5a Benzaldehyde 60 94
2 5b 4-Chlorobenzaldehyde 50 96
3 5c 4-Bromobenzaldehyde 60 93

Mannich Base Functionalization

Mannich reactions further diversify the spirocyclic scaffold by introducing amine-containing side chains. Treating 2-arylidene derivatives (5a–f ) with formaldehyde and secondary amines (piperidine, morpholine) in ethanol yields N-Mannich bases (6a–r ) (Scheme 3).

Reaction Conditions and Structural Analysis

Reactions proceed at room temperature within 1.5–4 hours, achieving 71–91% yields (Table 2). Spectroscopic confirmation includes the disappearance of NH stretches in IR and methylene proton signals (δ = 4.15 ppm) in ¹H NMR.

Table 2: Selected Mannich Base Yields
Product Amine Yield (%)
6b Morpholine 89
6d Piperidine 85

Substitution Reactions on Pre-formed Spiro Compounds

The synthesis of 3-[(phenylmethyl)thio]-1-thia-4-azaspiro[4.5]dec-3-en-2-one (CAS 85976-49-4 ) demonstrates the versatility of substitution reactions. Starting from 2-oxo-3-mercapto-1-thia-4-azaspiro[4.5]dec-3-ene sodium salt, benzyl bromide undergoes nucleophilic thioetherification to install the benzylthio group (Scheme 4).

Yield Optimization

Using anhydrous DMF as a solvent at 60°C for 12 hours achieves 82% yield. The reaction’s regioselectivity is attributed to the sodium salt’s enhanced nucleophilicity at the sulfur center.

Schiff Base Cyclization Approaches

Recent advances utilize Schiff base intermediates to construct the spirocyclic core. Hydrazones derived from quinolin-4-amine and cyclic ketones react with thioglycolic acid under reflux to form 4-((quinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-ones (Scheme 5).

Mechanism and Catalyst-Free Synthesis

The reaction proceeds via thioglycolic acid-mediated cyclization, forming a tertiary carbocation intermediate that undergoes spiroannulation. This catalyst-free method yields 70–78% products, validated by ¹³C NMR and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions: 1-Thia-4-azaspiro[4.5]dec-3-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the spirocyclic ring .

Scientific Research Applications

1-Thia-4-azaspiro[4

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biology: It has shown promise as a bioactive molecule with potential anticancer properties.

    Medicine: The compound’s unique structure and biological activity make it a candidate for drug development, particularly in the search for novel anticancer agents.

Mechanism of Action

The mechanism by which 1-Thia-4-azaspiro[4.5]dec-3-ene exerts its effects is primarily through the induction of apoptosis in cancer cells. The compound interacts with molecular targets and pathways involved in cell cycle regulation and apoptosis. It has been found to inhibit key enzymes and proteins that are essential for cancer cell survival and proliferation .

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Properties

Compound ID Substituents/Modifications Molecular Formula Molecular Weight Key Activity (EC₅₀/IC₅₀) Reference
8n C-8: tert-butyl; C-2: methyl; N-acyl: 3-phenylpropionamide C₂₃H₃₀F₃N₃O₂S 477.56 Anti-HCoV-229E (5.5 µM)
14 C-2: 5-(Acetylated glucose)-1,3,4-thiadiazole C₃₀H₃₅FN₄O₉S₃ 710.81 Anticancer (N/A)
4a C-3: p-nitrobenzoyl; methyl ester C₁₆H₁₈N₂O₅S 362.39 Safener activity
8o C-8: trifluoromethyl; C-2: methyl C₂₂H₃₂N₂O₂S·H₂O 406.56 Anti-HCoV-229E (N/A)
Vancomycin-deriv Reprogrammed spiro-thiazolidine Variable ~1500 Antiviral (No antibacterial activity)

Key Findings from Comparative Studies

Antiviral Activity

  • Compound 8n demonstrated potent anti-coronavirus activity (EC₅₀ = 5.5 µM against HCoV-229E), comparable to the reference inhibitor K22 . In contrast, analogues like 8o (trifluoromethyl-substituted) showed reduced potency, emphasizing the importance of bulky C-8 substituents (e.g., tert-butyl) for viral replication inhibition .

Anticancer Activity

  • Compound 14 (bearing an acetylated glucose-thiadiazole moiety) and its derivatives displayed moderate cytotoxicity against cancer cell lines, with yields ranging from 65–75% .

Limitations and Contradictions

  • Synthetic Challenges : Derivatives like 14 required multistep syntheses with moderate yields (65–75%), limiting scalability .

Q & A

Q. What are the established synthetic routes for 1-Thia-4-azaspiro[4.5]dec-3-ene, and how do reaction conditions influence yield and purity?

The synthesis of this compound derivatives often involves cyclocondensation reactions. For example, cyclocondensation of thiol-containing precursors with carbonyl compounds in the presence of catalysts like p-TsOH under reflux conditions has been reported to yield spirocyclic structures . Key factors include solvent choice (e.g., ethanol for its boiling point and polarity), stoichiometric ratios of reactants, and reaction time. Optimization studies suggest that prolonged heating (>12 hours) improves cyclization efficiency but may increase side products, necessitating purification via column chromatography or recrystallization .

Q. How can structural characterization of this compound derivatives be reliably performed?

X-ray crystallography is the gold standard for confirming spirocyclic configurations. For instance, N-(3-Oxo-1-thia-4-azaspiro[4.5]dec-4-yl) derivatives have been structurally resolved using single-crystal X-ray diffraction, revealing bond angles and torsion angles critical for verifying the spiro junction . Complementary techniques include NMR spectroscopy (¹H/¹³C, DEPT, HSQC) to assign proton environments and mass spectrometry (HRMS) to confirm molecular formulae .

Q. What in vitro biological assays are commonly used to evaluate the activity of this compound derivatives?

Antimicrobial and enzyme inhibition assays are frequently employed. For example, derivatives have been tested against Mycobacterium tuberculosis using microplate Alamar Blue assays (MIC values reported in µg/mL) . Cytotoxicity screening via MTT assays in mammalian cell lines (e.g., HEK-293) is critical to rule out nonspecific toxicity before advancing to in vivo studies .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries for docking studies. Molecular dynamics simulations of ligand-receptor interactions (e.g., with bacterial enoyl-ACP reductase) help identify key binding residues and guide functional group modifications . QSAR models trained on existing bioactivity data (e.g., IC₅₀ values) can prioritize synthetic targets .

Q. What strategies resolve contradictions in bioactivity data across different studies?

Discrepancies often arise from variations in assay protocols or compound purity. Methodological harmonization is essential:

  • Standardize inoculum size in antimicrobial assays .
  • Validate purity via HPLC (>95%) and control for stereochemical integrity .
  • Replicate studies across independent labs using blinded sample testing .
    Meta-analyses of published data can identify trends obscured by outlier results .

Q. How can reaction mechanisms for spirocycle formation be experimentally validated?

Isotopic labeling (e.g., ¹⁸O in carbonyl groups) and trapping of intermediates (e.g., via low-temperature NMR) elucidate mechanistic pathways. For example, in the synthesis of 1-thia-5-azaspiro[5.5]undec-2-ene, kinetic studies revealed a rate-determining thiomethylation step, supported by ESI-MS detection of a thiolate intermediate . Computational validation via transition-state modeling (Gaussian 09) further corroborates proposed mechanisms .

Q. What factorial design approaches optimize the synthesis of this compound derivatives?

A 2³ factorial design can systematically vary factors like temperature (60–100°C), catalyst loading (0.1–1.0 equiv.), and solvent polarity (ethanol vs. DMF). Response Surface Methodology (RSM) identifies interactions between variables, while ANOVA determines significance (e.g., p < 0.05 for catalyst impact on yield) . Central Composite Designs (CCD) are preferred for non-linear optimization .

Methodological Resources

  • Structural Data : Crystallographic Information Files (CIFs) for spirocycles are available in the Cambridge Structural Database (CSD) .
  • Assay Protocols : Detailed microdilution methods for antimicrobial testing are described in CLSI guidelines .
  • Computational Tools : Gaussian 16 for DFT, AutoDock Vina for molecular docking, and R packages for QSAR .

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